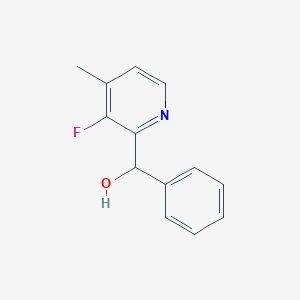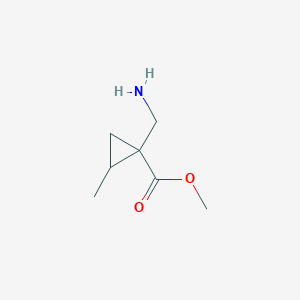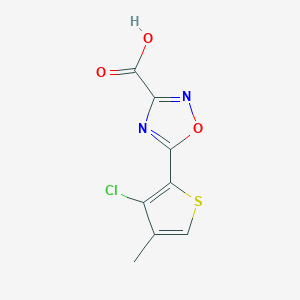
(2-Ethylfuran-3-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylfuran-3-yl)(phenyl)methanol is an organic compound with the molecular formula C13H14O2 and a molecular weight of 202.25 g/mol This compound features a furan ring substituted with an ethyl group at the 2-position and a phenylmethanol group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylfuran-3-yl)(phenyl)methanol typically involves the reaction of 2-ethylfuran with benzaldehyde in the presence of a suitable catalyst. One common method is the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) under anhydrous conditions. The reaction proceeds via a Friedel-Crafts alkylation mechanism, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening for catalyst selection and reaction optimization is common to ensure the process is economically viable and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Ethylfuran-3-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: (2-Ethylfuran-3-yl)(phenyl)methanone.
Reduction: this compound.
Substitution: Nitro-substituted derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(2-Ethylfuran-3-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.
Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrially relevant compounds.
Wirkmechanismus
The mechanism by which (2-Ethylfuran-3-yl)(phenyl)methanol exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the furan and phenyl rings. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
(2-Methylfuran-3-yl)(phenyl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(2-Ethylfuran-3-yl)(p-tolyl)methanol: Similar structure but with a tolyl group instead of a phenyl group.
(2-Ethylfuran-3-yl)(4-chlorophenyl)methanol: Similar structure but with a chlorophenyl group instead of a phenyl group.
Uniqueness: (2-Ethylfuran-3-yl)(phenyl)methanol is unique due to the specific combination of the furan ring with an ethyl group and a phenylmethanol group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C13H14O2 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
(2-ethylfuran-3-yl)-phenylmethanol |
InChI |
InChI=1S/C13H14O2/c1-2-12-11(8-9-15-12)13(14)10-6-4-3-5-7-10/h3-9,13-14H,2H2,1H3 |
InChI-Schlüssel |
QSBKGEPVUJELIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CO1)C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13080935.png)








![Tert-butyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13080997.png)

![3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine](/img/structure/B13081004.png)
